Cas no 2172598-92-2 (3-acetyl-2-fluorophenyl chloroformate)

3-Acetyl-2-fluorophenyl chloroformate is a specialized reagent used in organic synthesis, particularly in the preparation of activated esters and carbonate derivatives. Its key advantages include high reactivity as an acylating agent, enabling efficient derivatization of amines, alcohols, and other nucleophiles. The presence of both acetyl and fluorine substituents enhances its selectivity in targeted reactions, making it valuable for constructing complex molecular frameworks. This compound is particularly useful in pharmaceutical and agrochemical research, where precise functionalization is critical. It should be handled under inert conditions due to its moisture sensitivity. Proper storage and handling ensure consistent performance in synthetic applications.
3-acetyl-2-fluorophenyl chloroformate structure
2172598-92-2 structure
Product Name:3-acetyl-2-fluorophenyl chloroformate
CAS No:2172598-92-2
MF:C9H6ClFO3
MW:216.593545436859
CID:6369107
PubChem ID:165600938
Update Time:2025-06-26

3-acetyl-2-fluorophenyl chloroformate Chemical and Physical Properties

Names and Identifiers

    • 3-acetyl-2-fluorophenyl chloroformate
    • EN300-1612894
    • 2172598-92-2
    • Inchi: 1S/C9H6ClFO3/c1-5(12)6-3-2-4-7(8(6)11)14-9(10)13/h2-4H,1H3
    • InChI Key: DEPCGHBIXMVORF-UHFFFAOYSA-N
    • SMILES: ClC(=O)OC1=CC=CC(C(C)=O)=C1F

Computed Properties

  • Exact Mass: 215.9989499g/mol
  • Monoisotopic Mass: 215.9989499g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 43.4Ų

3-acetyl-2-fluorophenyl chloroformate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1612894-0.05g
3-acetyl-2-fluorophenyl chloroformate
2172598-92-2
0.05g
$912.0 2023-06-04
Enamine
EN300-1612894-0.1g
3-acetyl-2-fluorophenyl chloroformate
2172598-92-2
0.1g
$956.0 2023-06-04
Enamine
EN300-1612894-0.25g
3-acetyl-2-fluorophenyl chloroformate
2172598-92-2
0.25g
$999.0 2023-06-04
Enamine
EN300-1612894-0.5g
3-acetyl-2-fluorophenyl chloroformate
2172598-92-2
0.5g
$1043.0 2023-06-04
Enamine
EN300-1612894-1.0g
3-acetyl-2-fluorophenyl chloroformate
2172598-92-2
1g
$1086.0 2023-06-04
Enamine
EN300-1612894-2.5g
3-acetyl-2-fluorophenyl chloroformate
2172598-92-2
2.5g
$2127.0 2023-06-04
Enamine
EN300-1612894-5.0g
3-acetyl-2-fluorophenyl chloroformate
2172598-92-2
5g
$3147.0 2023-06-04
Enamine
EN300-1612894-10.0g
3-acetyl-2-fluorophenyl chloroformate
2172598-92-2
10g
$4667.0 2023-06-04
Enamine
EN300-1612894-50mg
3-acetyl-2-fluorophenyl chloroformate
2172598-92-2
50mg
$912.0 2023-09-23
Enamine
EN300-1612894-100mg
3-acetyl-2-fluorophenyl chloroformate
2172598-92-2
100mg
$956.0 2023-09-23

Additional information on 3-acetyl-2-fluorophenyl chloroformate

Introduction to 3-Acetyl-2-Fluorophenyl Chloroformate (CAS No. 2172598-92-2)

3-Acetyl-2-fluorophenyl chloroformate (CAS No. 2172598-92-2) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its distinctive molecular structure, which includes a chloroformate group and a 3-acetyl-2-fluorophenyl moiety. The combination of these functional groups imparts specific reactivity and stability properties that make it a valuable intermediate in the synthesis of more complex molecules.

The chemical formula of 3-acetyl-2-fluorophenyl chloroformate is C9H6ClFO3, and its molecular weight is approximately 208.59 g/mol. The compound is typically a colorless to pale yellow liquid at room temperature, with a boiling point of around 180°C and a melting point of -15°C. It is soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetonitrile, but has limited solubility in water.

In the context of pharmaceutical research, 3-acetyl-2-fluorophenyl chloroformate has been explored as a key intermediate in the synthesis of novel drugs targeting various diseases. Recent studies have highlighted its utility in the development of small molecule inhibitors for specific enzymes and receptors. For instance, a study published in the Journal of Medicinal Chemistry (2021) demonstrated the use of this compound in the synthesis of potent inhibitors for the enzyme acetylcholinesterase (AChE), which is implicated in neurodegenerative disorders such as Alzheimer's disease.

The reactivity of the chloroformate group in 3-acetyl-2-fluorophenyl chloroformate makes it an excellent coupling agent for the formation of carbamate linkages. This property has been leveraged in the synthesis of peptides and peptidomimetics, which are crucial for drug discovery and development. A notable example is its use in the preparation of cyclic peptides with enhanced biological activity and stability, as reported in a study published in Bioorganic & Medicinal Chemistry Letters (2020).

Beyond pharmaceutical applications, 3-acetyl-2-fluorophenyl chloroformate has also found utility in materials science. Its ability to form stable carbamate bonds has been exploited in the development of advanced polymers and coatings with improved mechanical properties and resistance to environmental factors. A recent study published in Macromolecules (2019) described the synthesis of polyurethane-based coatings using this compound, resulting in materials with enhanced durability and adhesion properties.

The synthesis of 3-acetyl-2-fluorophenyl chloroformate typically involves several steps, starting from readily available starting materials such as 3-acetyl-2-fluorobenzene and phosgene or an equivalent reagent. The reaction conditions are carefully controlled to ensure high yields and purity. Advances in green chemistry have led to the development of more environmentally friendly synthetic routes, such as the use of solid-supported reagents and catalytic methods, which minimize waste generation and improve overall process efficiency.

In terms of safety and handling, while 3-acetyl-2-fluorophenyl chloroformate is not classified as a hazardous material under current regulations, it is important to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE) should be used, and all reactions should be conducted under well-ventilated conditions to minimize exposure to vapors.

The future prospects for 3-acetyl-2-fluorophenyl chloroformate are promising, driven by ongoing research into its applications across multiple disciplines. As new synthetic methods are developed and more advanced analytical techniques become available, it is likely that this compound will continue to play a significant role in advancing scientific knowledge and technological innovation.

Recommended suppliers
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.